4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde
Description
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde (CAS: Not explicitly provided; positional isomer of CAS 893737-04-7) is a biphenyl derivative featuring a 1,3-dioxolane moiety at the 4' position and a carbaldehyde group at the 3 position. Its molecular formula is inferred as C₁₆H₁₄O₃, identical to its 4-carbaldehyde isomer. Key applications include its use as a synthetic intermediate in photochemical studies and coordination chemistry.
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[4-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-11-12-2-1-3-15(10-12)13-4-6-14(7-5-13)16-18-8-9-19-16/h1-7,10-11,16H,8-9H2 |
InChI Key |
ZKPJFGOEENEVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis generally proceeds via the following key steps:
Biphenyl Core Construction
The biphenyl skeleton is typically prepared by Suzuki coupling or other cross-coupling reactions between appropriately substituted phenylboronic acids and halogenated phenyl derivatives.Introduction of the Aldehyde Group
The aldehyde group at the 3-position is introduced by selective formylation reactions such as the Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with electrophilic formyl sources.Formation of the 1,3-Dioxolane Ring
The aldehyde or ketone precursor at the 4' position is converted into the 1,3-dioxolane ring by acetalization with ethylene glycol under acidic catalysis, typically using p-toluenesulfonic acid or similar catalysts.
Detailed Synthetic Procedure Example
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Biphenyl formation | Suzuki coupling: 3-bromobenzaldehyde + 4-formylphenylboronic acid, Pd(PPh3)4 catalyst, K2CO3 base, toluene/water, reflux | Formation of 4'-formyl-[1,1'-biphenyl]-3-carbaldehyde intermediate |
| 2 | Acetalization | Ethylene glycol, p-toluenesulfonic acid catalyst, reflux in toluene with Dean-Stark apparatus | Conversion of aldehyde at 4' position to 1,3-dioxolane ring, yielding 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde |
| 3 | Purification | Column chromatography or recrystallization | Pure target compound |
Industrial and Continuous Flow Adaptations
Industrial synthesis may optimize the above steps by:
- Using continuous flow reactors to improve reaction control, heat transfer, and scalability.
- Employing eco-friendly reductants and solvents to minimize environmental impact.
- Optimizing reaction times and temperatures to maximize yield and reduce by-products.
Research Findings and Yield Optimization
Yield and Reaction Conditions
Research indicates that:
- The acetalization step is highly sensitive to moisture and acid catalyst concentration; optimal conditions yield >90% conversion.
- The biphenyl coupling step benefits from palladium catalysts with phosphine ligands, achieving yields around 85-95%.
- Reaction temperature and solvent choice critically affect the purity and yield of the final product.
Comparative Data Table
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, toluene/water, reflux 12 h | 88-92 | High selectivity, minimal side products |
| Acetalization | Ethylene glycol, p-TsOH, toluene, reflux 6 h | 90-95 | Use of Dean-Stark apparatus to remove water improves yield |
| Purification | Silica gel chromatography | >98 purity | Essential for biological applications |
Analytical Characterization
- NMR Spectroscopy confirms the formation of the dioxolane ring and aldehyde group.
- Mass Spectrometry verifies molecular weight (254.28 g/mol).
- Infrared Spectroscopy shows characteristic aldehyde C=O stretch (~1700 cm⁻¹) and acetal C-O-C stretches.
- Chromatographic Purity assessed by HPLC or GC.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents | Typical Conditions | Yield Range |
|---|---|---|---|---|
| Biphenyl Core Synthesis | Cross-coupling of substituted phenyls | Pd catalyst, base (K2CO3), solvents | Reflux, 10-12 h | 85-92% |
| Aldehyde Introduction | Formylation or selective lithiation | Vilsmeier reagent or electrophilic formyl source | Controlled temperature | 80-90% |
| Dioxolane Ring Formation | Acetalization of aldehyde | Ethylene glycol, acid catalyst | Reflux, Dean-Stark | 90-95% |
| Purification | Chromatography or recrystallization | Silica gel, solvents | Ambient to mild heating | >98% purity |
Chemical Reactions Analysis
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The dioxolane ring can act as a protecting group for the aldehyde, preventing unwanted reactions during synthesis. The biphenyl structure allows for π-π interactions, which can be important in molecular recognition processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and functional attributes:
Electronic and Spectroscopic Properties
- Target Compound: The dioxolane’s electron-donating oxygen atoms likely red-shift the carbonyl n→π* transition compared to non-acetal analogs. Estimated absorption near 330 nm, similar to unmodified biphenyl aldehydes.
- Fluorinated Analog : Electron-withdrawing fluorine atoms reduce ring electron density, increasing the aldehyde’s electrophilicity. This contrasts with the dioxolane’s electron-donating effects.
- Pyridinyloxy Derivatives (1d/1e) : Exhibit strong absorptions at 312–321 nm due to conjugation between the pyridine ring and carbonyl group.
Reactivity and Stability
- Acetal Stability: The dioxolane group in the target compound and its 4-carbaldehyde isomer confers resistance to hydrolysis under anhydrous conditions, though moisture sensitivity is noted in related macrocyclic compounds.
- Electrophilicity : The target compound’s aldehyde is less reactive than [1,1'-biphenyl]-4,4'-dicarbaldehyde but more reactive than methyl-substituted analogs due to the absence of electron-donating groups.
Biological Activity
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde, with the molecular formula C₁₆H₁₄O₃ and CAS number 893737-04-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of biphenyl derivatives with dioxolane and aldehyde precursors. Various synthetic routes have been explored to optimize yield and purity. The compound is often synthesized in a laboratory setting with a focus on achieving high purity levels for biological testing.
Biological Activity
The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial, anticancer, and antiviral properties.
Antimicrobial Activity
Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for related compounds often fall within a range that suggests potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 50 | Bacterial |
| Compound B | 30 | Fungal |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of dioxolane derivatives has been explored in several studies. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines.
Antiviral Activity
The antiviral properties of related compounds have also been documented. For example, certain dioxolane derivatives have shown efficacy against HIV-1 with EC50 values indicating potent antiviral activity. While specific data for this compound is limited, the structural similarities suggest potential for further exploration.
Case Studies
A notable case study involved the evaluation of a series of dioxolane-based compounds for their biological activities. The study highlighted the importance of structural modifications in enhancing efficacy against specific pathogens and cancer cells.
Q & A
Q. What are the common synthetic routes for preparing 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves Suzuki-Miyaura coupling between a halogenated benzaldehyde (e.g., 3-bromobenzaldehyde) and a boronic acid derivative containing the 1,3-dioxolane-protected group. For example, 1,3-dioxolane-functionalized arylboronic acids can be coupled under conditions involving Pd(OAc)₂, K₃PO₄, and DMA at elevated temperatures (e.g., 150°C for 16 hours) . Alternative approaches include Buchwald-Hartwig amination for nitrogen-containing analogs, though yields may vary depending on steric and electronic factors .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Key signals include:
- ¹H NMR : A singlet at δ ~10.10 ppm for the aldehyde proton, aromatic protons in the biphenyl system (δ 7.08–8.20 ppm), and resonances for the 1,3-dioxolane group (δ ~3.8–4.0 ppm for the methylene protons) .
- ¹³C NMR : A carbonyl signal at δ ~190–192 ppm for the aldehyde group and distinct peaks for the dioxolane carbons (δ ~65–70 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (aldehyde C=O stretch at ~1700 cm⁻¹) provide complementary validation .
Q. What are the primary stability concerns for this compound during storage and handling?
The aldehyde group is prone to oxidation, necessitating storage under inert atmospheres (e.g., argon) and refrigeration (2–8°C). The 1,3-dioxolane moiety is sensitive to acidic conditions, which can hydrolyze the protecting group. Light exposure should also be minimized to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed syntheses of this compound?
Yield optimization requires careful tuning of:
- Catalyst system : Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) improves steric tolerance in coupling reactions .
- Solvent and base : DMA or toluene with KOPiv as a base enhances reactivity for electron-deficient substrates .
- Temperature and time : Prolonged heating (16–24 hours) at 120–150°C ensures complete conversion, though microwave-assisted synthesis can reduce time .
Q. What strategies mitigate competing side reactions involving the aldehyde group during functionalization?
The aldehyde group can undergo undesired nucleophilic additions or oxidations. Strategies include:
Q. How does the 1,3-dioxolane group influence the electronic properties of the biphenyl system?
The electron-rich dioxolane ring donates electron density via resonance, activating the biphenyl system toward electrophilic substitution. This is evident in altered regioselectivity in halogenation or nitration reactions compared to non-protected analogs . Computational studies (DFT) can further quantify this effect by analyzing frontier molecular orbitals .
Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs)?
The aldehyde group enables post-synthetic modification (PSM) of MOFs via condensation reactions with amines or hydrazines. For example, tetrakis(biphenyl-carbaldehyde) derivatives serve as ligands to form luminescent MOFs with Zn(II) or Cu(I) nodes, useful in sensing applications . The dioxolane group can later be deprotected to expose hydroxyl groups for further functionalization .
Q. Are there contradictions in reported spectroscopic data for this compound, and how can they be resolved?
Discrepancies in NMR chemical shifts (e.g., aldehyde proton δ values) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-referencing with HRMS purity (>95%) and repeating experiments under anhydrous conditions are recommended .
Applications in Method Development
Q. How is this compound utilized in studying C–N coupling mechanisms?
It serves as a model substrate in electrocatalytic C–N coupling studies. For instance, hypervalent iodine intermediates generated anodically can mediate the coupling of aldehydes with amines, providing insights into redox-neutral pathways .
Q. What advancements in chiral derivatization have been enabled by this compound?
The aldehyde group facilitates the synthesis of chiral Schiff bases for asymmetric catalysis. For example, condensation with (R)- or (S)-1-phenylethylamine produces enantiopure ligands for Pd-catalyzed asymmetric allylic alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
